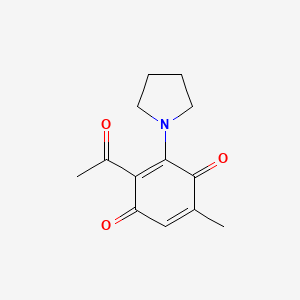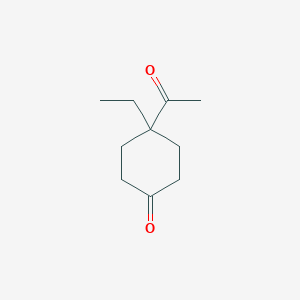
3-tert-Butoxy-2-hydroxypropyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-tert-Butoxy-2-hydroxypropyl prop-2-enoate is a chemical compound known for its applications in various fields of chemistry and industry. It is characterized by its unique structure, which includes a tert-butoxy group, a hydroxypropyl group, and a prop-2-enoate group. This compound is often used in synthetic organic chemistry due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate typically involves the reaction of tert-butyl acrylate with a suitable hydroxypropyl derivative. One common method includes the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems. These methods are designed to optimize the reaction conditions and minimize waste, making the process more environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-tert-Butoxy-2-hydroxypropyl prop-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butoxy and hydroxypropyl groups, which can stabilize or destabilize intermediates during chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl acrylate
- tert-Butyl methacrylate
- 2-Hydroxypropyl acrylate
Comparison: 3-tert-Butoxy-2-hydroxypropyl prop-2-enoate is unique due to the presence of both the tert-butoxy and hydroxypropyl groups, which confer distinct reactivity and stability compared to similar compounds. For example, tert-butyl acrylate lacks the hydroxypropyl group, making it less versatile in certain reactions. Similarly, 2-Hydroxypropyl acrylate does not have the tert-butoxy group, which can affect its reactivity and stability .
Eigenschaften
CAS-Nummer |
64750-81-8 |
|---|---|
Molekularformel |
C10H18O4 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
[2-hydroxy-3-[(2-methylpropan-2-yl)oxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C10H18O4/c1-5-9(12)13-6-8(11)7-14-10(2,3)4/h5,8,11H,1,6-7H2,2-4H3 |
InChI-Schlüssel |
KXDCZERDHTYLKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCC(COC(=O)C=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(Diethylamino)anilino]methyl}-4-nonylphenol](/img/structure/B14493587.png)
![N-[1-Hydroxy-2-(hydroxymethyl)butan-2-yl]-3-oxobutanamide](/img/structure/B14493598.png)
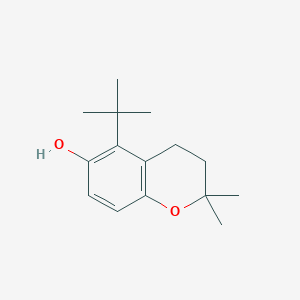
![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)

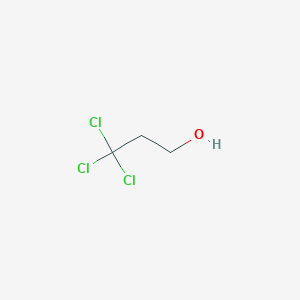
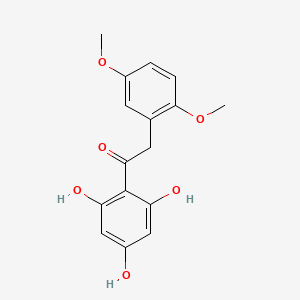
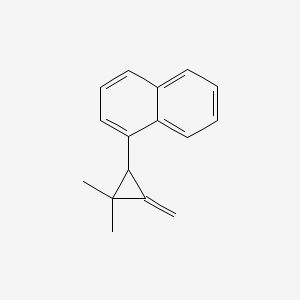
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

